molecular formula C26H23N3O2S B2994270 [14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-96-9

[14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2994270
CAS No.: 892414-96-9
M. Wt: 441.55
InChI Key: OQRQHZQXIICPSG-UHFFFAOYSA-N
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Description

[14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic compound with a unique structure that includes multiple rings, heteroatoms, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol likely involves multiple steps, including the formation of the tricyclic core, introduction of the sulfanyl and methanol groups, and final functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the sulfanyl group via nucleophilic substitution.

    Oxidation/Reduction Reactions: Functionalization of the methanol group through oxidation or reduction steps.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of the tricyclic core to form more saturated derivatives.

    Substitution: Replacement of the sulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as thiols or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield a ketone or aldehyde, while substitution of the sulfanyl group may yield various derivatives.

Scientific Research Applications

Chemistry

In chemistry, [14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound may be explored as a potential drug candidate. Its complex structure could interact with various biological targets, leading to therapeutic effects.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its multifunctional nature allows for the design of materials with specific characteristics.

Mechanism of Action

The mechanism of action of [14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    [14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol: can be compared to other tricyclic compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-16-7-6-8-18(11-16)15-32-26-22-12-21-20(14-30)13-27-17(2)23(21)31-25(22)28-24(29-26)19-9-4-3-5-10-19/h3-11,13,30H,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRQHZQXIICPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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